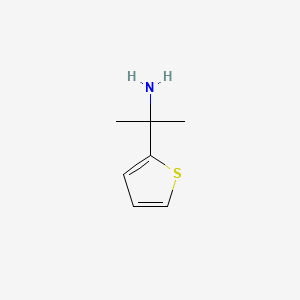

2-(Thiophen-2-yl)propan-2-amine

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-(Thiophen-2-yl)propan-2-amine can be achieved through various methods. One common synthetic route involves the reaction of thiophene-2-carboxaldehyde with nitroethane and n-butylamine in the presence of acetic acid and iron . . Industrial production methods typically involve large-scale synthesis using these or similar reactions under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-(Thiophen-2-yl)propan-2-amine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form thiophene S-oxides.

Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.

Substitution: It can undergo substitution reactions where the amine group or the thiophene ring is modified.

Common reagents used in these reactions include phosphorus pentasulfide for sulfurizing agents, and various oxidizing and reducing agents depending on the desired product . Major products formed from these reactions include 4-hydroxymethiopropamine and thiophene S-oxides .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily investigated for its potential use in drug development due to its biological activities. Its structural similarity to methamphetamine raises interest in its pharmacological profile, including stimulant properties and effects on neurotransmitter systems .

Case Studies:

- Neurotransmitter Interaction: Research indicates that 2-(Thiophen-2-yl)propan-2-amine interacts with norepinephrine and dopamine transporters, leading to increased levels of these neurotransmitters. This interaction is crucial for understanding both therapeutic effects and risks associated with the compound.

Toxicological Studies

Given its stimulant properties, there have been numerous studies assessing the safety and toxicity of this compound. Reports have documented acute toxicity cases where users experienced cardiovascular and gastrointestinal symptoms, as well as psychotic episodes .

Adverse Effects:

- Symptoms reported include anxiety, hallucinations, tachycardia, and gastrointestinal distress. These findings underscore the need for comprehensive toxicological assessments before any clinical application .

Material Science

The compound's unique electronic properties due to the thiophene group make it a candidate for various applications in material science. It can serve as a building block for more complex organic molecules used in electronic devices or sensors.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and biological activities of compounds related to this compound:

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| Methiopropamine | N-methyl derivative of thiophenes | Similar reuptake inhibition properties |

| Thiophene derivatives | Varying substituents on the thiophene ring | Diverse biological effects |

| 3-Methylthio-propylamine | Similar amine structure with different thiophene position | Varies based on substituents |

Wirkmechanismus

The mechanism of action of 2-(Thiophen-2-yl)propan-2-amine involves its function as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . It is likely metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides, which are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one . This compound is not metabolized by monoamine oxidases and behaves as a competitive monoamine oxidase inhibitor .

Vergleich Mit ähnlichen Verbindungen

2-(Thiophen-2-yl)propan-2-amine is similar to other thiophene-based compounds such as methiopropamine and thiopropamine . Methiopropamine is a structural analogue of methamphetamine, where the benzene ring is replaced by a thiophene ring . Thiopropamine, on the other hand, is an analogue of amphetamine with similar stimulant effects but lower potency . The uniqueness of this compound lies in its specific substitution pattern and its distinct pharmacological profile as a norepinephrine-dopamine reuptake inhibitor .

Biologische Aktivität

2-(Thiophen-2-yl)propan-2-amine, also known as thiopropamine, is an organic compound that has garnered interest in medicinal chemistry due to its structural similarities to amphetamines and potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound features a thiophene ring attached to a propan-2-amine backbone. The synthesis of this compound is often achieved through various methods, including the Gewald reaction, which allows for the formation of thiophene derivatives with diverse substituents that can influence biological activity .

Pharmacological Profile

The biological activity of this compound has been explored in several studies, highlighting its stimulant properties similar to those of methamphetamine. Key findings include:

- Stimulant Effects : Users have reported effects such as increased alertness, euphoria, and enhanced focus. However, adverse effects like tachycardia, anxiety, and hallucinations have also been documented .

- Potential for Abuse : The compound has shown a propensity for abuse and dependence in animal studies, raising concerns about its safety profile in human use .

Case Studies

Several case studies illustrate the effects and risks associated with this compound:

- Case of Acute Intoxication : A 27-year-old woman presented to an emergency department after using a product containing thiopropamine. Symptoms included palpitations, nausea, and visual hallucinations. Toxicological analysis revealed significant levels of methiopropamine (a related compound) in her system .

- Fatalities Linked to Use : Reports indicate that methiopropamine has been implicated in multiple fatalities, often in conjunction with other substances. In one instance, it was detected at a concentration of 3.7 mg/L in a post-mortem analysis .

Biological Activity Data Table

The following table summarizes key biological activities and effects associated with this compound:

| Activity | Description |

|---|---|

| Stimulant Effects | Increased alertness and euphoria reported by users |

| Adverse Effects | Tachycardia, anxiety, hallucinations |

| Abuse Potential | Evidence of dependence in animal studies |

| Clinical Implications | No recognized medicinal use; concerns regarding safety and regulation |

Research Findings

Recent literature emphasizes the need for further investigation into the structure-activity relationships (SAR) of thiophene derivatives like this compound. Studies suggest that modifications to the thiophene ring can significantly alter pharmacological properties . Additionally, ongoing research is focused on understanding the mechanisms through which these compounds exert their biological effects.

Eigenschaften

IUPAC Name |

2-thiophen-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-7(2,8)6-4-3-5-9-6/h3-5H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFAHQAWCKSUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275475 | |

| Record name | 2-(thiophen-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81289-15-8 | |

| Record name | 2-(thiophen-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-2-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.